molecular formula C10H12ClF3Si B13883662 Benzene, 1-[(chloromethyl)dimethylsilyl]-4-(trifluoromethyl)-

Benzene, 1-[(chloromethyl)dimethylsilyl]-4-(trifluoromethyl)-

Cat. No.: B13883662
M. Wt: 252.73 g/mol
InChI Key: ALRFQIXEZWANDZ-UHFFFAOYSA-N
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Description

Chloromethyl-dimethyl-[4-(trifluoromethyl)phenyl]silane is an organosilicon compound that features a trifluoromethyl group attached to a phenyl ring, which is further bonded to a silicon atom through a chloromethyl and dimethyl substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chloromethyl-dimethyl-[4-(trifluoromethyl)phenyl]silane typically involves the reaction of chloromethyl-dimethylsilane with a trifluoromethyl-substituted phenyl compound. One common method is the use of a Grignard reagent, where the trifluoromethyl-phenyl magnesium bromide reacts with chloromethyl-dimethylsilane under anhydrous conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale Grignard reactions or other organometallic coupling reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

Chloromethyl-dimethyl-[4-(trifluoromethyl)phenyl]silane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The silicon atom can undergo oxidation to form silanols or reduction to form silanes.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Coupling: Palladium catalysts and boron reagents under mild conditions.

Major Products

    Substitution: Formation of substituted silanes.

    Oxidation: Formation of silanols.

    Reduction: Formation of simpler silanes.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Chloromethyl-dimethyl-[4-(trifluoromethyl)phenyl]silane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential use in drug development due to its unique structural properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of advanced materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of chloromethyl-dimethyl-[4-(trifluoromethyl)phenyl]silane involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The silicon atom can form stable bonds with other elements, facilitating the formation of complex structures. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of new compounds with diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylbenzene: Contains a trifluoromethyl group attached to a benzene ring.

    Chloromethyl-dimethylphenylsilane: Similar structure but lacks the trifluoromethyl group.

    Dimethyl-[4-(trifluoromethyl)phenyl]silane: Similar structure but lacks the chloromethyl group.

Uniqueness

Chloromethyl-dimethyl-[4-(trifluoromethyl)phenyl]silane is unique due to the presence of both the trifluoromethyl group and the chloromethyl group attached to the silicon atom. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H12ClF3Si

Molecular Weight

252.73 g/mol

IUPAC Name

chloromethyl-dimethyl-[4-(trifluoromethyl)phenyl]silane

InChI

InChI=1S/C10H12ClF3Si/c1-15(2,7-11)9-5-3-8(4-6-9)10(12,13)14/h3-6H,7H2,1-2H3

InChI Key

ALRFQIXEZWANDZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CCl)C1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

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